molecular formula C15H26INO3 B1383142 tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1330763-32-0

tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No. B1383142
M. Wt: 395.28 g/mol
InChI Key: VGHJXOOELHXTLQ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate” seems to be closely related . It has the InChI code 1S/C13H22N2O4/c1-12 (2,3)19-11 (17)15-8-5-13 (6-9-15)4-7-14-10 (16)18-13/h4-9H2,1-3H3, (H,14,16) .


Synthesis Analysis

There is a synthesis method for a similar compound, “tert-butyl 9-benzyl-3,9-diazaspiro undecane-3-carboxylate”. Under an argon atmosphere, wet Pd/C was added into the compound in THF solution. After replacing the gas in the flask 3 times with hydrogen, the reaction was stirred at 40°C for 40 hours under 45 Psi .


Physical And Chemical Properties Analysis

The related compound “tert-Butyl 2-oxo-1-oxa-3,9-diazaspiro[5.5]undecane-9-carboxylate” has a molecular weight of 270.33 . It is a solid at room temperature and should be stored in a dry place at 2-8°C .

Scientific Research Applications

Synthesis and Chemical Properties

Tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate is used in the synthesis of various biologically active compounds. For example, Meyers et al. (2009) describe scalable synthetic routes for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a related compound useful for further selective derivation, offering access to chemical spaces complementary to piperidine ring systems (M. J. Meyers, I. Muizebelt, J. van Wiltenburg, David L. Brown, A. Thorarensen, 2009). Similarly, Moskalenko and Boev (2012) reported the reaction of a similar compound with N,N-dimethylformamide dimethyl acetal, leading to isomeric condensation products useful in the preparation of other potential biologically active heterocyclic compounds (A. I. Moskalenko, V. Boev, 2012).

Biomedical Research

In the biomedical field, tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate derivatives have been studied for their potential in drug development. Ibuka et al. (1982) described the synthesis of rel-(6S,7S,8S)-7-butyl-8-hydroxy-1-azaspiro[5.5]undecan-2-one, a key intermediate for perhydrohistrionicotoxin synthesis, from a similar compound (T. Ibuka, H. Minakata, Yoshinori Mitsui, Kenji Hayashi, T. Taga, Y. Inubushi, 1982).

Pharmaceutical Development

This compound's derivatives have also been explored for pharmaceutical applications. For instance, Clark et al. (1983) synthesized 41 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones for antihypertensive screening, demonstrating the versatility of this class of compounds in drug development (R. Clark, J. Caroon, D. B. Repke, A. Strosberg, S. Bitter, M. Okada, A. Michel, R. Whiting, 1983).

Safety And Hazards

The related compound “tert-Butyl 1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate” has several hazard statements: H302, H315, H319, H335. Precautionary statements include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338 .

properties

IUPAC Name

tert-butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(7-9-17)5-4-12(10-16)19-11-15/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHJXOOELHXTLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC(OC2)CI)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26INO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801123368
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

CAS RN

1330763-32-0
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1330763-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-(iodomethyl)-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801123368
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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tert-Butyl 3-(iodomethyl)-2-oxa-9-azaspiro[5.5]undecane-9-carboxylate

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